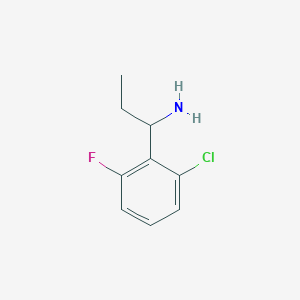

1-(2-Chloro-6-fluorophenyl)propan-1-amine

Description

Contextualization within Halogenated Amines and Propane (B168953) Derivatives in Organic Chemistry Research

Halogenated amines are a significant class of compounds in organic chemistry. The introduction of halogen atoms into an amine-containing molecule can profoundly alter its physical, chemical, and biological properties. Halogens can modify the basicity of the amine group through inductive effects, influence the molecule's conformation, and provide sites for further chemical transformations. The carbon-halogen bond can participate in various reactions, including nucleophilic substitution and cross-coupling reactions, making halogenated amines versatile synthetic intermediates. nih.gov

Propane derivatives, on the other hand, are fundamental structures in organic chemistry. The three-carbon chain of propane can be functionalized in numerous ways, leading to a vast array of molecules with diverse applications. The presence of an amine group on the propane chain, as in 1-(2-Chloro-6-fluorophenyl)propan-1-amine, introduces a key functional group that is central to the synthesis of many biologically active compounds and other complex organic molecules.

Significance of the 2-Chloro-6-fluorophenyl Moiety in Advanced Organic Synthesis

The 2-chloro-6-fluorophenyl group is a recurring motif in a variety of molecules designed for applications in medicinal chemistry. The presence and specific positioning of the chlorine and fluorine atoms are not arbitrary. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity of nearby protons. researchgate.net Chlorine, also an electronegative atom, can similarly influence the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition. nih.gov

The combination of both a chloro and a fluoro substituent on the same phenyl ring creates a unique electronic environment. This disubstitution pattern has been explored in the development of various therapeutic agents. For instance, molecules containing a 2-chloro-6-fluorophenyl moiety have been investigated as inhibitors of enzymes and as modulators of protein-protein interactions. acs.org The specific ortho-substitution pattern can also induce a particular conformation in the molecule, which can be critical for its interaction with a biological target.

Historical Development and Evolution of Research on Related Chemical Architectures

The study of halogenated organic compounds has a rich history. The first synthesis of an organofluorine compound was reported in the 19th century, and since then, the field of organofluorine chemistry has expanded dramatically. nih.gov Early methods for introducing fluorine into aromatic rings, such as the Schiemann reaction, paved the way for the synthesis of a wide range of fluoroaromatic compounds. nih.gov

The development of new fluorinating agents has been a major driver of progress in this field. researchgate.netbeilstein-journals.org In recent decades, a plethora of reagents have been developed that allow for the selective and efficient introduction of fluorine into organic molecules under mild conditions. researchgate.netbeilstein-journals.org This has greatly facilitated the synthesis of complex fluorinated molecules, including those with biological activity.

Similarly, the chemistry of chlorinated organic compounds has a long and storied past, with chlorinated molecules finding application in numerous areas of science and technology. The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry, with many approved drugs containing at least one chlorine atom. nih.govmdpi.com The evolution of synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has provided powerful tools for the construction of chloro-containing aromatic systems.

The convergence of these historical research streams—the development of organofluorine chemistry, the exploration of chlorinated compounds in medicinal chemistry, and the synthesis of functionalized amines—provides the backdrop against which a molecule like this compound can be understood as a product of the ongoing evolution of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-fluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPHOMUTQLDOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 6 Fluorophenyl Propan 1 Amine

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 1-(2-chloro-6-fluorophenyl)propan-1-amine relies on well-established multi-step sequences that begin with commercially available substituted benzene (B151609) derivatives. These methods prioritize reliability and yield, forming the foundation of its laboratory-scale and potential industrial production.

The synthesis typically commences with a simpler 2-chloro-6-fluoro-substituted aromatic compound, such as 2-chloro-6-fluorotoluene (B1346809) or 2-chloro-6-fluoroanisole. oakwoodchemical.comnih.gov A common and effective method to introduce the propanone side chain is the Friedel-Crafts acylation. In this reaction, the aromatic precursor reacts with a propanoyl source, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the propanoyl group onto the benzene ring, yielding the desired 1-(2-chloro-6-fluorophenyl)propan-1-one (B1426721) intermediate. uni.lu

Alternatively, the ketone can be prepared from 2-chloro-6-fluorobenzaldehyde (B137617). google.comwikipedia.org This route involves a Grignard reaction with an ethylating agent (e.g., ethylmagnesium bromide) to form a secondary alcohol, which is then oxidized using a reagent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to afford the target ketone.

Table 1: Example Pathway to Halogenated Phenylpropanone Intermediate

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-Chloro-6-fluorotoluene | Chromyl chloride or other oxidizing agents | 2-Chloro-6-fluorobenzaldehyde | Oxidation of methyl group to aldehyde wikipedia.org |

| 2 | 2-Chloro-6-fluorobenzaldehyde | Ethylmagnesium bromide, followed by H₃O⁺ | 1-(2-Chloro-6-fluorophenyl)propan-1-ol | Formation of the carbon skeleton via Grignard reaction |

| 3 | 1-(2-Chloro-6-fluorophenyl)propan-1-ol | PCC or Dess-Martin periodinane | 1-(2-Chloro-6-fluorophenyl)propan-1-one | Oxidation of alcohol to ketone |

With the 1-(2-chloro-6-fluorophenyl)propan-1-one intermediate in hand, the crucial amination step is performed to introduce the amine functional group. Reductive amination is the most prevalent and versatile method for this transformation. libretexts.orglibretexts.org This process converts a ketone into a primary, secondary, or tertiary amine. libretexts.org

The reaction proceeds in two conceptual parts: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.org To synthesize the primary amine, this compound, the ketone is reacted with an ammonia (B1221849) source. The imine intermediate formed is then reduced in situ. libretexts.org

A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the protonated imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is another popular, less toxic alternative that is particularly effective for reductive aminations. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or Raney nickel, is also a powerful method for this reduction. libretexts.org

Table 2: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Characteristics | Common Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Can reduce the ketone; often used after imine formation is complete. masterorganicchemistry.com | Methanol, Ethanol |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones; toxic cyanide byproduct. libretexts.orgmasterorganicchemistry.com | Methanol, Ethanol |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic than NaBH₃CN; often the reagent of choice. masterorganicchemistry.comorganic-chemistry.org | Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Catalytic Hydrogenation (H₂/Catalyst) | Clean, high-yielding; may be incompatible with other reducible functional groups. libretexts.org | Ethanol, Methanol, Acetic Acid |

An alternative synthetic strategy begins with 2-chloro-6-fluoroaniline (B1301955). google.com This approach requires building the propan-1-amine side chain onto the aromatic ring, a more complex endeavor than the direct acylation routes. A common method involves converting the aniline (B41778) into a more versatile intermediate.

For instance, 2-chloro-6-fluoroaniline can be used to prepare 2-chloro-6-fluorobenzonitrile. researchgate.net This transformation can be achieved via a Sandmeyer reaction, where the aniline's amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and an acid), which is then displaced by a cyanide group using a copper(I) cyanide catalyst. From the benzonitrile, the side chain can be constructed. Reaction with ethylmagnesium bromide followed by acidic hydrolysis would yield the 1-(2-chloro-6-fluorophenyl)propan-1-one precursor, which is then subjected to reductive amination as previously described.

Another pathway involves the preparation of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, which itself can be synthesized from 2-chloro-6-fluoroaniline. google.comwikipedia.org These multi-step syntheses, while longer, offer flexibility by leveraging different, readily available starting materials. google.comgoogleapis.com

Advanced and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. These principles, central to green chemistry, have driven the development of advanced synthetic methods. carlroth.com

The reductive amination of 1-(2-chloro-6-fluorophenyl)propan-1-one is ideally suited for a one-pot approach. youtube.com In such a procedure, the ketone, an ammonia source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia), and a suitable reducing agent (such as NaBH₃CN) are combined in a single reactor. libretexts.orgyoutube.com The reaction proceeds through the in-situ formation and subsequent reduction of the imine, delivering the final amine product in a single operational step.

Enzymatic cascades can further enhance the elegance of one-pot syntheses. acs.org For example, a cascade involving an alcohol dehydrogenase and an amine transaminase could, in principle, convert an alcohol precursor directly to the chiral amine in one pot, a process that is highly atom-economical. acs.orgworktribe.com

Biomimetic synthesis seeks to emulate nature's highly efficient and selective chemical transformations. wikipedia.org In the context of amine synthesis, this often involves the use of enzymes as biocatalysts, which operate under mild conditions (typically in water at or near room temperature) and exhibit exceptional stereoselectivity. nih.govoup.com

The synthesis of chiral amines like this compound is a prime area for the application of biocatalysis. Key enzymes for this purpose include:

Amine Transaminases (ATAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. worktribe.comoup.com The use of an engineered ATA could produce the target amine with very high enantiomeric excess, a critical attribute for many applications. acs.orgnih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov

These enzymatic methods align perfectly with the principles of green chemistry, offering a sustainable alternative to traditional chemical routes that may require harsh conditions or heavy metal catalysts. nih.gov While challenges such as enzyme stability and the need for cofactor regeneration exist, ongoing research in protein engineering and process optimization is continuously expanding the industrial viability of these biomimetic approaches. nih.govnih.gov

Table 3: Comparison of Chemical vs. Biomimetic Amination

| Feature | Conventional Chemical Synthesis | Biomimetic (Enzymatic) Synthesis |

|---|---|---|

| Stereoselectivity | Often produces a racemic mixture unless a chiral auxiliary or catalyst is used. | Typically exhibits very high stereoselectivity, yielding a single enantiomer. oup.com |

| Reaction Conditions | Can require harsh reagents, high temperatures, and anhydrous organic solvents. | Occurs in aqueous media under mild pH and temperature conditions. nih.gov |

| Reagents | May use stoichiometric, and sometimes toxic, reducing agents (e.g., borohydrides). organic-chemistry.org | Catalytic amount of enzyme; uses simple amino donors or ammonia. worktribe.comnih.gov |

| Environmental Impact | Can generate significant chemical waste and byproducts. | Generally considered a "green" technology with minimal waste. carlroth.com |

| Substrate Scope | Broadly applicable to a wide range of ketones. | Can be limited by the enzyme's natural substrate specificity, though this is expanding through protein engineering. nih.gov |

Principles of Green Chemistry in the Design of Synthetic Routes

The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a framework for chemists to design more sustainable chemical products and processes. acs.orgnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. acs.orgnih.govrsc.orgnih.gov When designing a synthesis for this compound, these principles can be applied to create more environmentally benign and economically viable routes.

A common and direct method for synthesizing amines is the reductive amination of a corresponding ketone. In the case of this compound, this would involve the reductive amination of 1-(2-chloro-6-fluorophenyl)propan-1-one. This transformation can be analyzed through the lens of several green chemistry principles.

Key Green Chemistry Principles in Amine Synthesis:

| Principle | Application in the Synthesis of this compound |

| 1. Prevention | Designing syntheses to minimize waste generation is preferable to treating or cleaning up waste after it has been created. nih.gov |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Asymmetric hydrogenation of an imine intermediate is highly atom-economical. nih.gov |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org Direct asymmetric reductive amination avoids the need for protecting groups. |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. acs.org The use of chiral catalysts, whether metal-based or enzymatic, allows for the production of the desired enantiomer with high selectivity and reduces the need for chiral auxiliaries or resolutions that generate more waste. |

| 11. Real-time analysis for pollution prevention | Analytical methodologies that allow for real-time monitoring and control during a process can prevent the formation of hazardous byproducts. acs.org |

Detailed Research Findings and Application of Green Chemistry Principles

Modern approaches to the synthesis of chiral amines, including this compound, increasingly focus on catalytic asymmetric methods to enhance sustainability.

Asymmetric Hydrogenation:

A highly efficient and atom-economical route to chiral amines is the asymmetric hydrogenation of imines. nih.gov This method directly converts the imine, formed in situ from the ketone and an ammonia source, into the desired chiral amine using a chiral catalyst.

Catalysts: A variety of chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can be employed for this transformation. The choice of catalyst is crucial for achieving high enantioselectivity.

Green Aspects: This approach has a high atom economy, as the main byproduct is water. nih.gov It often proceeds under mild conditions and with low catalyst loading, adhering to the principles of catalysis and energy efficiency.

Biocatalysis using Transaminases:

The use of enzymes as catalysts (biocatalysis) is a rapidly growing area in green chemistry. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with very high enantioselectivity.

Process: In a typical biocatalytic reductive amination, 1-(2-chloro-6-fluorophenyl)propan-1-one would be incubated with a specific transaminase and an amine donor (e.g., isopropylamine). The enzyme facilitates the stereoselective amination.

Green Aspects:

High Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing side product formation.

Mild Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption.

Renewable Resources: Enzymes are derived from renewable resources and are biodegradable.

Data on Asymmetric Amine Synthesis:

While specific data for the synthesis of this compound is not extensively published in peer-reviewed literature, data from analogous reactions highlight the potential of these green methodologies.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Method | Typical Catalyst/Reagent | Typical Solvents | Advantages | Challenges |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | Alcohols, Ethers | High atom economy, high yields, high enantioselectivity | Cost and toxicity of metal catalysts, need for hydrogen gas |

| Biocatalytic Reductive Amination | Transaminases | Water, Buffers | Excellent enantioselectivity, mild conditions, renewable catalyst, safe | Enzyme stability and cost, substrate scope limitations |

By prioritizing principles such as catalysis, atom economy, and the use of renewable resources, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible. The development and application of catalytic asymmetric methods, particularly those employing biocatalysts, represent a significant step towards achieving greener and more sustainable chemical manufacturing.

Reaction Mechanisms and Kinetics in the Synthesis and Transformation of 1 2 Chloro 6 Fluorophenyl Propan 1 Amine

Mechanistic Investigations of Amine Formation Reactions

The formation of the primary amine group is a cornerstone of the synthesis of the title compound. Various methods can be employed, each with distinct mechanistic features.

The reaction of primary amines with nitrous acid (HNO₂) leads to the formation of diazonium salts. ncert.nic.inyoutube.com While primary aromatic amines yield arenediazonium salts that are stable at low temperatures, primary aliphatic amines form highly unstable alkyldiazonium salts. ncert.nic.inquora.com This instability is a critical consideration in the chemistry of compounds like 1-(2-chloro-6-fluorophenyl)propan-1-amine.

The mechanism begins with the in-situ formation of nitrous acid from a salt like sodium nitrite (B80452) and a strong acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), a weak electrophile. youtube.com The primary amine's nitrogen atom acts as a nucleophile, attacking the nitrosonium ion. youtube.com A series of proton transfers and rearrangements follows, ultimately leading to the formation of a nitrogen-nitrogen triple bond and the expulsion of water to generate the alkyldiazonium ion (R-N₂⁺). youtube.com

Due to the exceptional stability of dinitrogen gas (N₂), it acts as an excellent leaving group. Consequently, primary alkyldiazonium ions decompose rapidly, even at low temperatures, to yield a highly unstable primary carbocation and N₂ gas. quora.com This carbocation can then undergo various reactions, such as substitution and elimination, often leading to a mixture of products, which makes this pathway generally unsuitable for the direct synthesis of primary amines. youtube.comquora.com However, the transformation is relevant in the context of potential side reactions or derivatization of the target amine.

Nucleophilic Aromatic Substitution (SNA_r) is a fundamental mechanism for attaching nucleophiles to an aromatic ring. Unlike electrophilic substitution, SNA_r requires the aromatic ring to be electron-deficient. libretexts.orglibretexts.org This is achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. youtube.comlibretexts.org The 2-chloro-6-fluorophenyl system in the target molecule is primed for such reactions, as both the chlorine and fluorine atoms are highly electronegative and act as activating groups for nucleophilic attack.

The generally accepted mechanism for SNA_r is a two-step addition-elimination process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (in this case, Cl or F), breaking the ring's aromaticity. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized across the aromatic system and is further stabilized by the ortho and para EWGs. libretexts.org

Elimination and Restoration of Aromaticity: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

In the 2-chloro-6-fluorophenyl system, both halogens can potentially act as leaving groups. The high electronegativity of fluorine often makes the carbon it is attached to more electrophilic and susceptible to initial attack. However, the C-F bond is significantly stronger than the C-Cl bond, which can make the fluoride (B91410) ion a poorer leaving group compared to the chloride ion. The ultimate outcome can depend on the specific nucleophile and reaction conditions. libretexts.org This mechanism is particularly relevant when considering the synthesis of precursors to this compound or its subsequent reactions where the aromatic ring is modified.

Detailed Mechanistic Pathways for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis relies heavily on catalytic methods to form C-C and C-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. wiley.com This reaction is highly relevant for synthesizing aryl amines and could be a key step in producing the title compound from 2-chloro-6-fluorobromobenzene (or a related triflate) and a propan-1-amine equivalent.

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine (B1218219) ligands, reacts with the aryl halide (Ar-X). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. wiley.comnih.gov

Amine Coordination and Deprotonation: The amine (RNH₂) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the final product (Ar-NHR). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The choice of ligand is crucial for the success of the reaction, influencing catalyst stability, activity, and the rate of the catalytic cycle. wiley.comcmu.edu For challenging substrates like aryl chlorides, specialized, sterically hindered, and electron-rich phosphine ligands are often required to facilitate the oxidative addition step and promote efficient reductive elimination. cmu.edu

Interactive Table: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Reactants | Palladium Oxidation State Change | Product of Step |

| Oxidative Addition | Pd(0) Complex, Aryl Halide (Ar-X) | 0 → +2 | Ar-Pd(II)-X Complex |

| Amine Binding/Base-Mediated Deprotonation | Ar-Pd(II)-X Complex, Amine (RNH₂), Base | No Change | [Ar-Pd(II)-NHR] Complex |

| Reductive Elimination | [Ar-Pd(II)-NHR] Complex | +2 → 0 | Aryl Amine (Ar-NHR), Pd(0) Complex |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are valued for their high atom- and step-economy. Several MCRs can be envisioned for the synthesis of structures analogous to this compound.

One relevant example is the Mannich reaction , which typically involves an aldehyde, a primary or secondary amine, and a compound with an acidic proton. nih.gov A hypothetical pathway to the target compound's backbone could involve 2-chloro-6-fluorobenzaldehyde (B137617), ammonia (B1221849), and a propanoyl nucleophile. The mechanism generally proceeds under acidic conditions:

Iminium Ion Formation: The amine (ammonia) attacks the protonated aldehyde, followed by dehydration to form a reactive iminium ion intermediate. nih.gov

Nucleophilic Attack: The enol form of the carbonyl compound attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl compound. nih.gov Subsequent reduction of the carbonyl would lead to the 1-amino-1-phenylpropane structure.

Another relevant MCR is the A³ coupling (Aldehyde-Alkyne-Amine) , which produces propargylamines. nih.gov While not directly yielding the saturated propyl chain, the resulting alkyne can be hydrogenated. The mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide (often copper acetylide), forming the C-C bond. nih.gov Control of selectivity in MCRs is paramount and is often dictated by the reaction conditions and the reactivity of the various intermediates.

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. For the synthesis of this compound, key steps like reductive amination and palladium-catalyzed coupling are governed by specific kinetic profiles.

Ketone + Amine ⇌ Hemiaminal

Hemiaminal ⇌ Imine/Iminium Ion + H₂O

Imine/Iminium Ion + Reducing Agent → Amine

Kinetic investigations show that the reaction pathway and rate-determining step are highly dependent on conditions like pH and solvent. rsc.org The formation of the carbinolamine/hemiaminal intermediate is often fast, while its dehydration to the imine can be the rate-limiting step, which is often acid-catalyzed. rsc.orgpressbooks.pub However, at very low pH, the amine nucleophile can be excessively protonated, slowing the initial addition step. The choice of solvent can also play a critical role by stabilizing intermediates through hydrogen bonding networks. rsc.org

In palladium-catalyzed amination , kinetic studies reveal that the turnover-limiting step of the catalytic cycle can vary. nih.gov For electron-rich aryl halides, oxidative addition is often the slowest step. Conversely, for electron-poor aryl halides or when using certain ligands, reductive elimination can become rate-limiting. nih.gov A study on the Pd-catalyzed amination of an aryl halide with a fluoroalkylamine found the reaction to be first order in the amine and the palladium complex, but zeroth order in the aryl halide, indicating that reductive elimination was the turnover-limiting step. nih.gov Such kinetic understanding is crucial for optimizing catalyst loading, temperature, and reaction times to achieve efficient synthesis.

Interactive Table: Factors Influencing Reaction Kinetics

| Reaction Type | Key Factors Affecting Rate | Typical Observations |

| Reductive Amination | pH, Solvent, Steric Hindrance, Reducing Agent | Rate is often optimal at mildly acidic pH. rsc.org Coordinating solvents can stabilize intermediates. rsc.org Sterically bulky amines or ketones react slower. |

| Pd-Catalyzed Amination | Ligand Structure, Base Strength, Substrate Electronics | Electron-donating, bulky ligands often accelerate the reaction. cmu.edu The rate-determining step can shift from oxidative addition to reductive elimination based on reactants. nih.gov |

Stereochemical Aspects and Chiral Synthesis of 1 2 Chloro 6 Fluorophenyl Propan 1 Amine

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer of a chiral compound from an achiral or racemic precursor. For chiral amines like 1-(2-chloro-6-fluorophenyl)propan-1-amine, several powerful strategies have been developed.

The catalytic asymmetric hydrogenation of prochiral imines and enamines stands as one of the most direct and efficient methods for the preparation of chiral amines. nih.gov This approach involves the reduction of a C=N double bond using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium, complexed with a chiral ligand. acs.org The precursor for this compound would be the corresponding imine, 1-(2-chloro-6-fluorophenyl)propan-1-imine.

The success of this method hinges on the design of the chiral ligand, which orchestrates the stereochemical outcome of the hydrogenation. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose. For instance, iridium-based catalytic systems with C1-symmetry sulfoximine (B86345) ligands have shown high enantioselectivity in the hydrogenation of exocyclic imines. acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation using P-stereogenic diphosphine ligands like TangPhos has been effective for the synthesis of chiral α-amino acid derivatives from their corresponding α-imino esters. acs.org While specific studies on the asymmetric hydrogenation of 1-(2-chloro-6-fluorophenyl)propan-1-imine are not extensively detailed in readily available literature, the general applicability of these catalytic systems to aryl imines suggests their potential utility for the synthesis of enantiomerically enriched this compound.

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand Family | Metal | Typical Substrates |

| BINAP | Rhodium, Ruthenium | Aromatic and aliphatic imines |

| Josiphos | Iridium, Rhodium | Aromatic and aliphatic imines |

| TangPhos | Rhodium | α-imino esters |

| f-binaphane | Iridium | Cyclic imines |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to achieve highly efficient and stereocontrolled transformations. google.com Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity, making them ideal for the synthesis of chiral pharmaceuticals. For the preparation of chiral amines, several enzymatic strategies are prominent, including kinetic resolution and asymmetric synthesis.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are commonly employed for the kinetic resolution of racemic amines via enantioselective acylation. mdpi.com For instance, a racemic mixture of this compound could be subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically pure amine.

Asymmetric synthesis using enzymes can be achieved with transaminases (TAs), which catalyze the transfer of an amino group from a donor molecule to a ketone. The synthesis of this compound could be envisioned starting from 1-(2-chloro-6-fluorophenyl)propan-1-one (B1426721), using a chiral amine as the amino donor in the presence of a stereoselective transaminase. The choice of the enzyme (either (R)- or (S)-selective) dictates which enantiomer of the amine is produced. While specific enzymatic protocols for this compound are not widely documented, the general success of these methods for a broad range of aryl ketones and amines underscores their potential. google.com

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. osi.lv After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This strategy is a powerful tool for the synthesis of chiral amines.

A common approach involves the condensation of a prochiral ketone, such as 1-(2-chloro-6-fluorophenyl)propan-1-one, with a chiral amine auxiliary, like (R)- or (S)-1-phenylethylamine, to form a chiral imine. sci-hub.se The subsequent nucleophilic addition to this imine, for example, a reduction with a hydride source, proceeds with diastereoselectivity controlled by the chiral auxiliary. The auxiliary is then cleaved, typically by hydrogenolysis, to yield the enantiomerically enriched amine. sci-hub.se

Another widely used class of chiral auxiliaries are the N-sulfinylamines, such as Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. osi.lv Condensation of the sulfinamide with 1-(2-chloro-6-fluorophenyl)propan-1-one would yield a chiral N-sulfinyl imine. The addition of a nucleophile, such as a Grignard reagent or an organolithium species, to this imine occurs with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond provides the desired chiral amine.

Table 2: Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective addition to imines | Hydrogenolysis |

| Evans Oxazolidinones | Diastereoselective alkylation of N-acyl derivatives | Hydrolysis or reduction |

| (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition to N-sulfinyl imines | Acidic hydrolysis |

| Pseudoephedrine | Diastereoselective alkylation of amides | Hydrolysis |

Diastereoselective Control in Synthetic Pathways

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them is known as diastereoselective control. In the context of synthesizing analogs of this compound with additional stereocenters, or when using chiral auxiliaries, diastereoselectivity is crucial.

As discussed in the context of chiral auxiliaries, the auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. The choice of reagents and reaction conditions can significantly influence the diastereomeric ratio (d.r.). For instance, in the alkylation of enolates derived from N-acyloxazolidinones (Evans auxiliaries), the stereochemical outcome can often be predicted based on the formation of a specific chelated transition state.

Substrate-controlled diastereoselectivity relies on the existing stereocenters in the molecule to direct the stereochemistry of a newly formed stereocenter. For example, the reduction of a ketone containing a nearby stereocenter can be influenced by that center, leading to the preferential formation of one diastereomer. Felkin-Anh and Cram chelation models are often used to predict the outcome of such reactions. While these models are generally applied to α-chiral ketones, the principles of steric and electronic control can be extended to other systems.

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This is a widely used method in both laboratory and industrial settings for obtaining enantiomerically pure compounds.

The most common method for the resolution of racemic amines is the formation of diastereomeric salts. nih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

For the resolution of racemic this compound, common chiral resolving agents would include tartaric acid, mandelic acid, or camphorsulfonic acid. curiaglobal.com The choice of resolving agent and solvent is often empirical and requires screening to find the optimal conditions for separation.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Acidity | Availability |

| (+)-Tartaric Acid | Dicarboxylic acid | Readily available, natural product |

| (-)-Tartaric Acid | Dicarboxylic acid | Readily available, natural product |

| (R)-(-)-Mandelic Acid | α-Hydroxy acid | Commercially available |

| (S)-(+)-Mandelic Acid | α-Hydroxy acid | Commercially available |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid | Commercially available |

| (-)-Camphor-10-sulfonic acid | Sulfonic acid | Commercially available |

Besides diastereomeric salt crystallization, chiral chromatography is another powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative tool for this purpose. Enzymatic resolution, as mentioned in section 4.1.2, is also a viable technique for separating the enantiomers of this compound. google.com

Derivatization and Analog Development of 1 2 Chloro 6 Fluorophenyl Propan 1 Amine

Synthesis of Substituted 2-Chloro-6-fluorophenylamine Analogs

The synthesis of analogs of 1-(2-chloro-6-fluorophenyl)propan-1-amine is a key area of investigation for developing new chemical entities with potentially enhanced or more specific activities. This involves systematic alterations to the molecule's structure.

Modification of the Propyl Amine Side Chain

Alterations to the propyl amine side chain can significantly influence the steric and electronic properties of the parent compound. Common modifications include changes in the length of the alkyl chain, the introduction of branching, or the incorporation of cyclic structures. For instance, analogs such as 2-(2-chloro-6-fluorophenyl)ethan-1-amine represent a shortening of the propyl chain to an ethyl group. nih.gov Conversely, extending the chain or introducing substituents on the propyl group can modulate the compound's lipophilicity and its interaction with biological targets.

Reductive amination is a common synthetic route to achieve these modifications. evitachem.com This can involve the reaction of a corresponding ketone, such as 1-(2-chloro-6-fluorophenyl)propan-1-one (B1426721), with various amines to introduce different alkyl or aryl groups at the nitrogen atom. uni.lu

Table 1: Examples of Propyl Amine Side Chain Modifications

| Starting Material | Reagent | Resulting Modification |

|---|---|---|

| 1-(2-chloro-6-fluorophenyl)propan-1-one | Ammonia (B1221849) | Primary amine (parent compound) |

| 1-(2-chloro-6-fluorophenyl)propan-1-one | Methylamine | N-methyl secondary amine |

| 2-chloro-6-fluorobenzaldehyde (B137617) | Nitroethane | Shortened chain to ethylamine (B1201723) analog |

Pyrrole-Containing Derivatives with the 2-Chloro-6-fluorophenyl Moiety

The incorporation of a pyrrole (B145914) ring, a common motif in medicinal chemistry, can lead to novel derivatives with distinct biological profiles. nih.gov The synthesis of such derivatives can be approached through several established methods for pyrrole formation. researchgate.net One potential route involves the Paal-Knorr synthesis, which would require a 1,4-dicarbonyl compound that could be reacted with an amine. In the context of the 2-chloro-6-fluorophenyl moiety, a precursor bearing this phenyl group would need to be synthesized and then cyclized to form the pyrrole ring.

Another approach could involve the "click chemistry" reaction between a tetrazine- and a TCO-containing dye, which can be used to explore various biological systems. doronscientific.com While specific examples for this compound are not prevalent in the literature, the general methodologies for creating pyrrole derivatives are well-established and could be adapted. nih.gov

Functionalization Reactions of the Amine Moiety

The primary amine group in this compound is a key site for functionalization. youtube.com Standard amine reactions can be employed to create a wide array of derivatives.

Alkylation: Reaction with alkyl halides can yield secondary and tertiary amines.

Acylation: Treatment with acyl chlorides or anhydrides produces the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can lead to the formation of secondary or tertiary amines with diverse substituents. evitachem.com

Table 2: Potential Functionalization Reactions of the Amine Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl iodide | Secondary amine |

| Acylation | Acetyl chloride | Amide |

| Reductive Amination | Acetone | Isopropyl-substituted secondary amine |

Preparation of Salt Forms and Their Research Utility

For research and potential therapeutic applications, active pharmaceutical ingredients are often converted into salt forms to improve their physicochemical properties, such as solubility, stability, and ease of handling. vulcanchem.com The primary amine in this compound is basic and readily forms salts with various acids.

The most common salt form is the hydrochloride salt, which is typically prepared by treating a solution of the free base with hydrochloric acid. vulcanchem.com The resulting salt is often a crystalline solid that is more water-soluble than the free base, which is advantageous for in vitro studies and formulation development. vulcanchem.com

The utility of different salt forms in research lies in their ability to provide a stable and soluble form of the compound for biological testing. The choice of the counter-ion can sometimes influence the compound's solid-state properties, which can be important for long-term storage and handling in a research setting. While the hydrochloride salt is common, other salt forms, such as sulfates, phosphates, or organic acid salts, could be prepared to potentially offer different physicochemical advantages. www.gov.uk

Computational and Theoretical Chemistry Studies of 1 2 Chloro 6 Fluorophenyl Propan 1 Amine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as a powerful "computational microscope" to probe the intrinsic properties of molecules. For 1-(2-chloro-6-fluorophenyl)propan-1-amine, these methods offer a granular view of its three-dimensional structure, electron distribution, and energetic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles.

A study on 2-(2-chlorophenyl)ethylamine, a related compound, demonstrates that it undergoes various chemical reactions, and computational models like DFT can be used to validate spectral assignments. This underscores the utility of DFT in predicting and understanding the chemical behavior of such molecules.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Phenylalkylamine (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | C-C-Cl | 121.5° |

| Bond Angle | C-C-F | 118.9° |

| Dihedral Angle | C-C-C-N | ~60° (gauche) |

Note: This data is illustrative and based on typical values for similar halogenated aromatic compounds calculated using DFT.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to influence the energies of these frontier orbitals significantly.

In studies of similar aromatic amines, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, while the LUMO is often distributed over the aromatic ring, particularly influenced by the electron-withdrawing substituents. This distribution determines the sites most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Halogenated Phenylalkylamine

| Molecular Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -0.78 |

| HOMO-LUMO Gap | 8.17 |

Note: These values are representative and derived from computational studies on analogous aromatic amines.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic interactions. nih.govresearchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms, as well as the nitrogen atom of the amine group. The hydrogen atoms of the amine and alkyl chain would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Thermodynamic Property Calculations

Computational methods can also predict various thermodynamic properties of a molecule, such as its enthalpy of formation, Gibbs free energy of formation, and entropy. These calculations are typically performed using the same DFT methods employed for geometry optimization, often coupled with frequency calculations.

Table 3: Illustrative Calculated Thermodynamic Properties

| Property | Value |

| Enthalpy of Formation (ΔHf°) | -150.5 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -45.2 kJ/mol |

| Entropy (S°) | 420.8 J/mol·K |

Note: These values are illustrative and based on general expectations for similar molecules.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in the propan-1-amine side chain of this compound allows for a variety of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding potential energy, thereby generating a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. For drug-like molecules, understanding the conformational landscape is critical as the biologically active conformation is not always the global minimum energy structure. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure and understand its electronic properties.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of experimental peaks. nih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be correlated with experimental IR spectra to identify functional groups and confirm the molecular structure. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range. These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. For aromatic systems, characteristic absorptions are expected due to π-π* transitions.

Table 4: Predicted Spectroscopic Data for a Halogenated Phenylalkylamine (Illustrative)

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.1 - 7.5 ppm |

| ¹³C NMR | Aromatic Carbons | 115 - 140 ppm |

| IR | Aromatic C-H Stretch | ~3050 cm⁻¹ |

| IR | C-F Stretch | ~1250 cm⁻¹ |

| IR | C-Cl Stretch | ~750 cm⁻¹ |

| UV-Vis | λ_max | ~265 nm |

Note: This data is illustrative and based on typical spectroscopic features of similar compounds.

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

The investigation of non-linear optical (NLO) properties through computational and theoretical chemistry provides significant insights into the potential of molecules for applications in photonics and optoelectronics. acs.orgjournaleras.com These applications include technologies like optical data storage, frequency conversion, and optical signal processing. researchgate.netresearchgate.net The NLO response of a material originates from the interaction of intense light with the material, leading to a variety of optical phenomena not observed at lower light intensities. researchgate.net At the molecular level, this response is governed by the molecule's ability to be polarized by an external electric field.

A comprehensive search of scientific literature and chemical databases indicates that specific computational studies focused on the non-linear optical properties of this compound have not been extensively reported. However, the principles of computational chemistry and studies on analogous organic compounds allow for a theoretical discussion of the parameters that would be critical in determining its NLO potential.

The primary theoretical parameters used to characterize a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov

Linear Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. numberanalytics.comlibretexts.org This distortion induces a dipole moment. Molecules with delocalized electrons, such as those with aromatic rings, tend to have higher polarizability. numberanalytics.com

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. analis.com.my A large β value is highly desirable for NLO materials and is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.netnih.gov

Computational Methodologies

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating these NLO-related parameters. journaleras.comnih.gov DFT calculations, often employing specific functionals like B3LYP or CAM-B3LYP, can provide valuable predictions of molecular geometry and electronic properties, including μ, α, and β. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is also employed to study the electronic absorption spectra and to understand the excited-state properties that are crucial for NLO responses. nih.gov

Theoretical Considerations for this compound

To determine the actual NLO properties of this compound, dedicated computational studies using methods like DFT would be necessary. Such a study would involve geometry optimization of the molecule followed by the calculation of its electric dipole moment, polarizability, and first-order hyperpolarizability.

Illustrative Data

The following table provides an example of how NLO data from a computational study might be presented. It is important to note that these are not actual calculated values for this compound and are purely for illustrative purposes. The data is presented for a hypothetical substituted phenylpropanamine derivative calculated using a DFT method.

| Parameter | Value | Unit |

| Electric Dipole Moment (μ) | 2.5 | Debye |

| Mean Polarizability (α) | 150 | a.u. |

| First-Order Hyperpolarizability (β) | 25 | 10-30 esu |

Further research, both computational and experimental, is required to fully elucidate the non-linear optical properties of this compound and to assess its potential for use in NLO applications.

Advanced Spectroscopic and Structural Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In ¹H NMR analysis of "1-(2-Chloro-6-fluorophenyl)propan-1-amine," one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring would typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effects of the aromatic system and the attached halogens. The methine proton (CH-N) would likely present as a multiplet, its chemical shift influenced by the adjacent amine and ethyl groups. The methylene (B1212753) protons (CH₂) of the propyl group would also give rise to a multiplet, while the terminal methyl (CH₃) protons would appear as a triplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," distinct signals would be expected for each unique carbon atom. The carbon atoms of the phenyl ring would resonate at the downfield end of the spectrum, with the carbons directly bonded to the chlorine and fluorine atoms showing characteristic shifts due to the strong electronegativity of these halogens. The aliphatic carbons of the propan-1-amine side chain would appear at the upfield end of the spectrum.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for a more detailed structural elucidation. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to confirm the sequence of the propyl chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Aromatic protons (Ar-H) | Aromatic carbons (Ar-C) |

| Methine proton (CH-N) | Methine carbon (C-N) |

| Methylene protons (CH₂) | Methylene carbon (CH₂) |

| Methyl protons (CH₃) | Methyl carbon (CH₃) |

| Amine protons (NH₂) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of "this compound" would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl group would be observed around 2850-2960 cm⁻¹. Aromatic C-H stretching vibrations would likely be seen just above 3000 cm⁻¹.

Vibrations corresponding to the carbon-carbon double bonds in the aromatic ring would produce signals in the 1450-1600 cm⁻¹ region. The presence of the halogen substituents would also be evident, with the C-Cl stretching vibration appearing in the fingerprint region, typically between 600 and 800 cm⁻¹, and the C-F stretch appearing at higher wavenumbers, usually in the 1000-1400 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in "this compound" is the substituted benzene (B151609) ring.

One would anticipate observing absorption bands in the UV region of the spectrum, typically around 200-280 nm. These absorptions correspond to π → π* electronic transitions within the aromatic ring. The presence of the chlorine and fluorine substituents on the phenyl ring can cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene.

X-ray Diffraction (XRD) and Single-Crystal Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystalline solid. For "this compound," if a suitable single crystal can be grown, single-crystal X-ray analysis would provide the definitive three-dimensional structure.

This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the propan-1-amine side chain relative to the phenyl ring and the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.

In a high-resolution mass spectrometry (HRMS) analysis of "this compound," the molecular ion peak would be observed, and its accurate mass would be used to confirm the elemental composition of the molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely include the loss of an ethyl group to form a stable benzylic cation, or cleavage of the C-C bond adjacent to the amine group. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Ion | Description |

| [M]+ | Molecular Ion |

| [M+2]+ | Isotopic peak due to ³⁷Cl |

| [M-C₂H₅]+ | Loss of an ethyl group |

| [C₇H₆ClFN]+ | Fragmentation at the benzylic position |

Molecular Interactions and Structure Activity Relationship Theoretical/mechanistic Insights

Computational Docking Studies for Ligand-Target Interactions (e.g., HIV-1 Protease)

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral drugs. medmedchem.com While no specific docking studies for 1-(2-chloro-6-fluorophenyl)propan-1-amine against HIV-1 protease are documented, we can hypothesize its binding based on the general principles of inhibitor design for this enzyme. nih.govplos.org

HIV-1 protease inhibitors typically form key interactions with the catalytic aspartate residues (Asp25 and Asp29) in the enzyme's active site. mdpi.comnih.gov The primary amine group of this compound is a potential hydrogen bond donor, which could interact with the carboxylate side chains of these catalytic residues. The phenyl ring, substituted with electron-withdrawing chloro and fluoro groups, can engage in hydrophobic and π-π stacking interactions with hydrophobic residues lining the active site pocket, such as Val82 and Ile84.

The stereochemistry at the chiral center of the propan-1-amine moiety would be crucial for optimal fitting into the active site. Different stereoisomers would present distinct interaction profiles, with one likely exhibiting significantly higher binding affinity.

Table 1: Hypothetical Interactions of this compound with HIV-1 Protease Active Site Residues

| Ligand Functional Group | Potential Interacting Residue(s) | Type of Interaction |

| Primary Amine (-NH2) | Asp25, Asp29 | Hydrogen Bond (Donor) |

| Phenyl Ring | Val82, Ile84, Pro81 | Hydrophobic, π-π Stacking |

| Chloro Group | Various | Halogen Bonding, Hydrophobic |

| Fluoro Group | Various | Weak Hydrogen Bond, Dipole-Dipole |

This table is based on theoretical interactions and principles derived from studies on other HIV-1 protease inhibitors. mdpi.comnih.gov

Theoretical Basis of Structure-Activity Relationships (SAR) in Related Halogenated Compounds

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For halogenated aromatic compounds like this compound, the nature, position, and number of halogen substituents are critical determinants of activity.

The ortho-chloro and ortho-fluoro substituents on the phenyl ring significantly influence the molecule's electronic properties and conformation. Both are electron-withdrawing groups, which can affect the pKa of the amine and the electrostatic potential of the aromatic ring, thereby influencing ligand-receptor interactions. The presence of halogens can also enhance binding affinity through specific interactions like halogen bonding, where the halogen atom acts as an electrophilic region.

In related series of compounds, the substitution pattern on the phenyl ring dramatically alters biological activity. For instance, moving a halogen from one position to another can change the binding mode or introduce steric clashes with the target protein. The combination of a chloro and a fluoro group at the 2 and 6 positions is particularly interesting as it creates a distinct electronic and steric environment compared to mono-substituted or differently di-substituted analogues.

Analysis of Hydrogen Bonding and Noncovalent Interactions

Noncovalent interactions are paramount for molecular recognition at a receptor binding site. For this compound, several types of such interactions are anticipated.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor. In a protein active site, it can interact with backbone carbonyls or acidic residues like aspartate and glutamate. quora.com The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of noncovalent interaction where it acts as an electrophilic "cap" and interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a serine hydroxyl group.

π-Interactions: The phenyl ring can engage in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine), cation-π interactions with positively charged residues (e.g., lysine, arginine), and anion-π interactions. acs.orgacs.org

Hydrophobic Interactions: The ethyl group and the aromatic ring contribute to the molecule's hydrophobicity, allowing it to favorably interact with nonpolar pockets within a protein.

Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of a molecule, its three-dimensional shape, is critical for its ability to bind to a receptor. The ortho-halogen substitution in this compound significantly influences its preferred conformation.

An important intramolecular interaction to consider is the potential for a hydrogen bond between the amine proton (N-H) and the ortho-fluorine atom (N-H···F). Such intramolecular hydrogen bonds have been observed in similar structures and can rigidify the molecule's conformation. ucla.edunih.gov This rigidification can be entropically favorable for binding, as less conformational freedom is lost upon complexation with a receptor.

The steric bulk of the ortho-chloro group will also impose conformational restrictions, influencing the torsion angle between the phenyl ring and the propan-1-amine side chain. The interplay between steric hindrance from the chlorine and potential intramolecular hydrogen bonding with the fluorine will dictate the dominant low-energy conformations of the molecule in solution.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research on the synthesis of 1-(2-chloro-6-fluorophenyl)propan-1-amine should prioritize the development of routes that are not only efficient but also environmentally benign. Key areas of investigation include the use of biocatalysis and flow chemistry.

Biocatalytic methods, employing enzymes such as transaminases, offer a promising alternative to traditional chemical reductions. These enzymes can exhibit high enantioselectivity, potentially affording the desired stereoisomer of the amine in high purity. A prospective research direction would involve screening a diverse panel of transaminases for their activity towards the precursor ketone, 2-chloro-6-fluorophenyl propan-1-one. The optimization of reaction conditions, including pH, temperature, and co-solvent systems, would be crucial for maximizing yield and selectivity.

Flow chemistry represents another frontier for the sustainable synthesis of this compound. Continuous flow reactors can offer superior heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, particularly for exothermic reactions. Future studies could focus on designing a multi-step flow process that integrates the key synthetic steps, potentially starting from readily available precursors and incorporating in-line purification for a streamlined and efficient synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Route | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalytic (Transaminase) | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme screening, optimization of reaction parameters, substrate engineering |

Exploration of New Catalytic Systems for Enantioselective Synthesis

The development of new catalytic systems for the asymmetric synthesis of this compound is a critical area for future research. While classical resolution methods can be employed, the direct enantioselective synthesis is a more elegant and atom-economical approach.

A significant research avenue lies in the exploration of novel transition-metal catalysts for the asymmetric reduction of the corresponding imine or the reductive amination of the precursor ketone. Catalysts based on iridium, rhodium, or ruthenium, functionalized with chiral ligands, have shown great promise in similar transformations. Future work should focus on the design and synthesis of new chiral ligands that can induce high levels of enantioselectivity for this specific substrate. The steric and electronic properties of the 2-chloro-6-fluorophenyl group will likely necessitate tailored ligand architectures.

Organocatalysis presents another attractive strategy. Chiral phosphoric acids, for instance, have emerged as powerful catalysts for enantioselective reductive aminations. Investigating a library of these organocatalysts could lead to the identification of a highly effective system for the synthesis of the target amine.

Table 2: Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | Iridium, Rhodium, Ruthenium with chiral ligands | High turnover numbers, broad substrate scope | Ligand design and synthesis, optimization of reaction conditions |

Advanced Computational Studies on Reactivity and Selectivity Profiles

Computational chemistry offers a powerful tool to gain deeper insights into the reactivity and selectivity of chemical processes. For this compound, advanced computational studies can guide experimental efforts and accelerate the discovery of optimal synthetic and catalytic systems.

Density Functional Theory (DFT) calculations can be employed to model the transition states of proposed catalytic cycles. This would allow for the rationalization of observed enantioselectivities and provide a predictive framework for the design of new, more effective catalysts. For instance, by calculating the energy barriers for the formation of both enantiomers in the presence of a chiral catalyst, researchers can predict which stereoisomer will be favored.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the amine and its interactions with potential binding partners or solvent molecules. This information is crucial for understanding its behavior in different chemical environments and for designing derivatives with specific properties.

Table 3: Focus of Advanced Computational Studies

| Computational Method | Area of Investigation | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis of catalytic reactions | Prediction of enantioselectivity, rational catalyst design |

Investigation of Novel Derivatization Strategies for Academic Utility

The functional amine group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Future research should explore novel derivatization strategies to expand its utility in academic research, for example, as a chiral building block or as a scaffold for new molecular probes.

One area of interest is the synthesis of novel amide and sulfonamide derivatives. These derivatives could be screened for interesting biological activities or used as ligands in coordination chemistry. The electronic effects of the chloro and fluoro substituents on the phenyl ring could impart unique properties to these derivatives.

Furthermore, the amine could be incorporated into more complex molecular architectures. For instance, it could be used as a chiral auxiliary in asymmetric synthesis or as a component in the construction of novel supramolecular assemblies. The development of efficient and selective methods for these derivatizations will be a key research focus. The synthesis of fluorescently labeled derivatives could also be explored, enabling its use in biochemical and cell-based assays.

Table 4: Potential Derivatization Strategies and Applications

| Derivative Type | Synthetic Strategy | Potential Academic Utility |

|---|---|---|

| Amides and Sulfonamides | Acylation with various acyl chlorides or sulfonyl chlorides | Exploration of biological activity, development of new ligands |

| Chiral Auxiliaries | Attachment to prochiral substrates | Application in asymmetric synthesis |

Q & A

Q. Example Protocol :

React 2-chloro-6-fluorobenzaldehyde with nitroethane via Henry reaction.

Reduce the nitro group to an amine using H₂/Pd-C in ethanol at 50°C .

Purify via column chromatography (silica gel, hexane/ethyl acetate).

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

(Advanced) How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT)?

Answer:

Discrepancies often arise from:

- Solvent effects : DFT calculations should incorporate solvent models (e.g., PCM for polar solvents) .

- Conformational flexibility : Compare multiple low-energy conformers to experimental data .

- Basis set selection : Use hybrid functionals (B3LYP) with 6-311++G(d,p) basis sets for accuracy .

Case Study : A chalcone derivative showed a 10 nm deviation in UV-Vis λmax between DFT and experiment, resolved by including solvent dielectric constants .

(Advanced) What strategies are recommended for determining the absolute configuration of enantiomers?

Answer:

- X-ray crystallography : Use SHELXL for refinement; Flack parameter (x) analysis resolves chirality with <0.1 uncertainty .

- Chiral HPLC : Employ amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phase .